N-methyl-N-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]pyridin-2-amine
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Overview
Description
N-methyl-N-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]pyridin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a triazole ring, a piperidine ring, and a pyridine ring, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]pyridin-2-amine typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a [3+2] cycloaddition reaction between an azide and an alkyne.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction where a piperidine derivative reacts with an appropriate electrophile.
Formation of the Pyridine Ring: The pyridine ring can be synthesized via various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated synthesis techniques to reduce production time and cost .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are often employed in substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-methyl-N-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]pyridin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-methyl-N-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]pyridin-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: The compound can modulate various signaling pathways, including those involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds like 1,2,3-triazole-4-carboxylic acid and its derivatives share structural similarities and exhibit similar biological activities.
Piperidine Derivatives: Compounds such as piperidine-4-carboxamide and its analogs are structurally related and have comparable pharmacological properties.
Pyridine Derivatives: Pyridine-2-amine and its derivatives are similar in structure and function.
Uniqueness
N-methyl-N-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]pyridin-2-amine is unique due to its combination of three distinct heterocyclic rings, which confer a wide range of chemical reactivity and biological activity. This structural complexity allows it to interact with multiple molecular targets, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C20H22N6O |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]-(2-phenyltriazol-4-yl)methanone |
InChI |
InChI=1S/C20H22N6O/c1-24(19-9-5-6-12-21-19)16-10-13-25(14-11-16)20(27)18-15-22-26(23-18)17-7-3-2-4-8-17/h2-9,12,15-16H,10-11,13-14H2,1H3 |
InChI Key |
ITSOMYZFPZQPBV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C(=O)C2=NN(N=C2)C3=CC=CC=C3)C4=CC=CC=N4 |
Origin of Product |
United States |
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